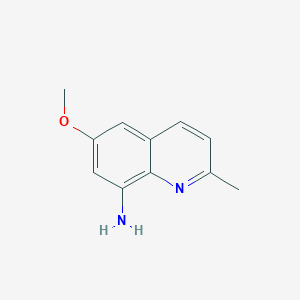
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the cyano and amino groups in the structure makes it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a base, such as sodium ethoxide, in an ethanol solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-ethyl-4-nitro-5-amino-1H-pyrazole
Uniqueness
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N4 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3 |
Clé InChI |
DHNYPTQTZHWNJH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1C#N)N)C2CCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-4-[(dichloromethyl)sulfanyl]benzene](/img/structure/B8596490.png)




![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)




